molecular formula C13H16N2 B020422 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 19686-05-6

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B020422
CAS No.: 19686-05-6
M. Wt: 200.28 g/mol
InChI Key: MUZFLDUALLSEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Receptor Blocker : It acts as a potent blocker of various receptors like 5-HT(7), 5-HT(6), 5-HT(2C), Adrenergic alpha(2), and H(1) (Ivachtchenko et al., 2010).

  • Therapeutic Agent Potential : The compound demonstrates potential as a therapeutic agent, targeting GPC receptors, ion channels, and neurotransmitter transporters (Иващенко et al., 2013).

  • Antiproliferative Activity Against Cancer Cells : Derivatives of this compound have shown moderate to excellent antiproliferative activity, particularly against cancer cells (Feng et al., 2018).

  • Broad Pharmacological Activity : It exhibits a broad spectrum of pharmacological activities, which are of interest in medicinal chemistry (Ivashchenko et al., 2010).

  • Antagonist of Adrenergic and Serotonin Receptors : The compounds are highly active antagonists of these receptors (Ivachtchenko et al., 2013).

  • Antioxidant Activity : Certain derivatives like 5-vinyl- and 5-allyl-tetrahydro-1H-pyrido[4,3-b]indoles have shown antioxidant activity and influence on enzyme activity, mitochondrial functions, and tubulin polymerization (Sokolov et al., 2018).

  • Calcium-Antagonist Drug Potential : Some derivatives exhibit calcium-antagonist activity, suggesting potential use as calcium-antagonist drugs (Ivanov et al., 2001).

  • Tumor Induction in Mice : Compounds like Trp-P-1 or Trp-P-2 can induce liver and lymphoreticular tissue tumors in mice (Fujii et al., 1987).

  • Crystal and Molecular Structures : Studies have been conducted on the crystal and molecular structures of certain derivatives (Rybakov et al., 2011).

  • Host-Guest Complex Formation : Research suggests the formation of a host-guest complex with compounds like α-glycyrrhizic acid (Konkina et al., 2015).

  • Antitumor Agents : Some synthesized compounds show potential as antitumor agents (Nguyen et al., 1992).

  • Safer Synthesis Routes : New routes for regioselective synthesis of derivatives have been developed to avoid toxic intermediates (Kovacikova & Štefek, 2014).

  • Hepatocellular Carcinomas in Rats : The compound has been linked to the induction of hepatocellular carcinomas in rats at specific concentrations (Takayama et al., 1985).

  • Alkylation Reactions : Studies on catalytic alkylation reactions involving derivatives have been conducted (Sokolov et al., 2016).

  • Mutagenesis Inhibitors : The synthesized mutagenic compounds show potential as inhibitors of mutagenesis in tryptophan pyrolysates (Akimoto et al., 1977).

  • Cardioprotective Agent Synthesis : The compound stobadine, a cardioprotective agent, has been synthesized from derivatives (Marko et al., 1989).

Mechanism of Action

The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Moreover, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .

Safety and Hazards

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . Compounds bearing alkyl, phenyl, and arylated alkyl produced good antiproliferative activity . The target compounds were more potent against A549 compared to the other three cell lines . This suggests potential future directions for the development of more potent antitumor drugs.

Properties

IUPAC Name

2,8-dimethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,14H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZFLDUALLSEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173351
Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19686-05-6
Record name 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19686-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019686056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-2,8-dimethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sulfuric acid (2 mL) was added to a solution of p-tolyl hydrazine hydrochloride (6.0 g, 37 mmol) in dioxane (60 mL), and stirred for 5 min. at RT. N-Methyl piperidone (5.03 g, 41 mmol) was added and the mixture was heated at 80° C. for 2 h. After reaction completion as determined by TLC), the reaction mixture was concentrated to approximately 20 mL under reduced pressure and basified to pH 10 using 10% aqueous KOH solution. The reaction mixture was extracted with EtOAc (3×300 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator to provide the desired compound as a brown colored solid (4.0 g, 52% yield). 1H NMR (DMSO-d6, di-HCl salt) δ (ppm): 7.30 (s, 1H), 7.20-7.10 (d, 1H), 7.10-7.00 (d, 1H), 3.80 (s, 2H), 2.90 (s, 4H), 2.60 (s, 3H), 2.40 (s, 3H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 2
Reactant of Route 2
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 3
Reactant of Route 3
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 4
Reactant of Route 4
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 5
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 6
Reactant of Route 6
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Customer
Q & A

A: Research on the pharmacokinetics of GK-2 in rabbits indicates that it exhibits a short half-life in blood plasma. After a single intravenous injection in rabbits, the half-life of GK-2 was determined to be 0.9±0.1 hours. [] This suggests that GK-2 is rapidly eliminated from the bloodstream. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion profile of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.